![molecular formula C13H6O3S B14676948 4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione CAS No. 34722-77-5](/img/structure/B14676948.png)
4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxa-14-thiatetracyclo[76002,6011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of precursor molecules under specific conditions to form the tetracyclic core. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione can be compared with similar compounds such as:
- 9-oxatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione
- 10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile
- 6-oxo-tetraoxa-phospha-bicyclo(9.3.1)pentadeca-1(14),11(15),12-trien-6-ol
These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its specific tetracyclic structure and the presence of both oxygen and sulfur atoms within the ring system .
Properties
CAS No. |
34722-77-5 |
|---|---|
Molecular Formula |
C13H6O3S |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione |
InChI |
InChI=1S/C13H6O3S/c14-12-8-2-1-6-5-7-3-4-17-11(7)9(6)10(8)13(15)16-12/h1-4H,5H2 |
InChI Key |
PBWAJYWEICQSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(C=C2)C(=O)OC3=O)C4=C1C=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


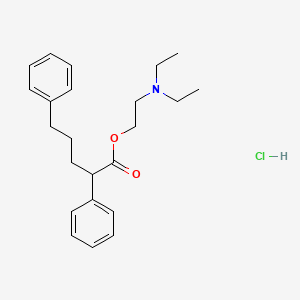
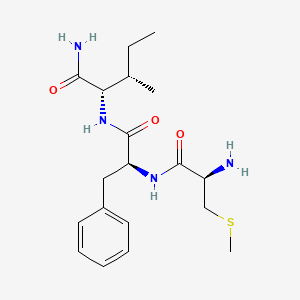
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
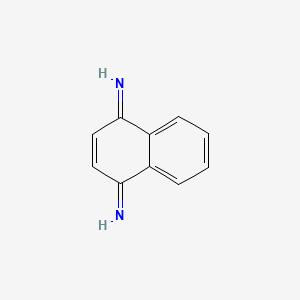
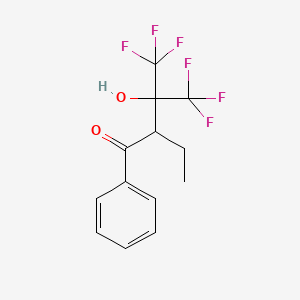
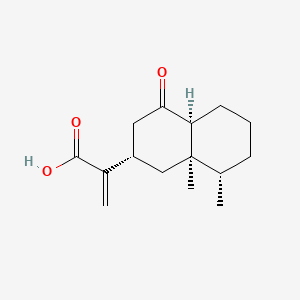
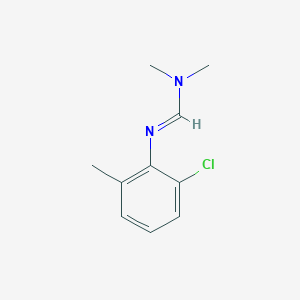
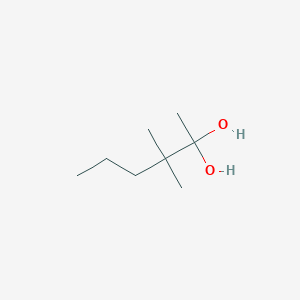
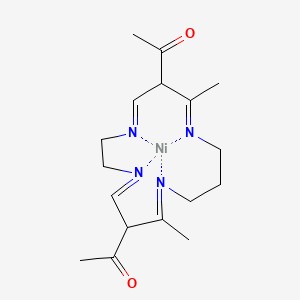
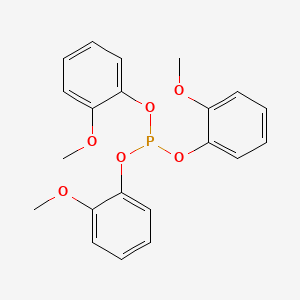
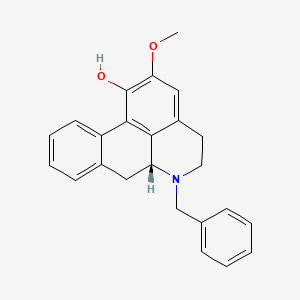
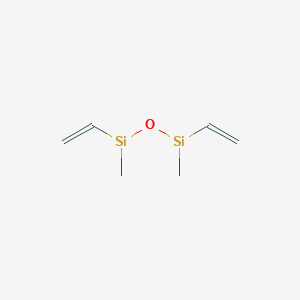

![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
